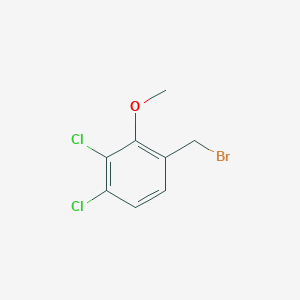
1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene is an organic compound with the molecular formula C8H7BrCl2O It is a derivative of benzene, featuring bromomethyl, dichloro, and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene typically involves the bromination of 3,4-dichloro-2-methoxybenzyl alcohol. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the benzyl position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require efficient handling of bromine and appropriate safety measures due to the reactive nature of bromine. The use of continuous flow reactors could enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound can be used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Biological Studies: It may be used in the development of bioactive compounds or as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 1-Bromopropane
- 4-Bromobenzyl bromide
Comparison: 1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene is unique due to the presence of both dichloro and methoxy substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct electronic and steric properties that can be advantageous in specific synthetic applications.
Propiedades
Fórmula molecular |
C8H7BrCl2O |
|---|---|
Peso molecular |
269.95 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3,4-dichloro-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-8-5(4-9)2-3-6(10)7(8)11/h2-3H,4H2,1H3 |
Clave InChI |
VKLZTTFTWZIYRX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1Cl)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)
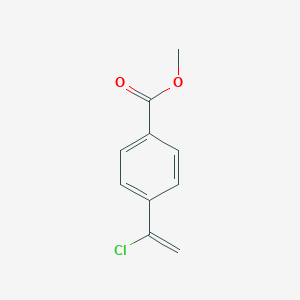

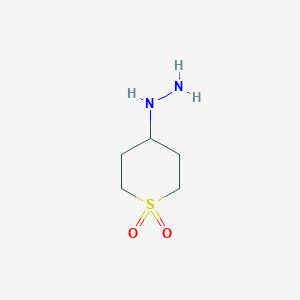
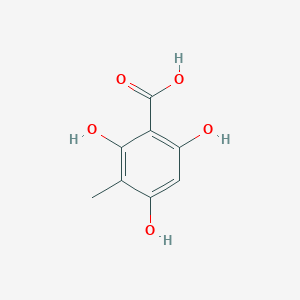

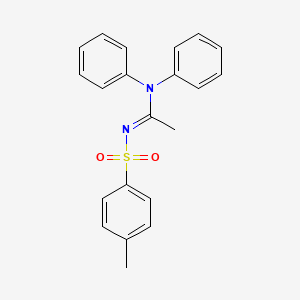
![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138925.png)
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
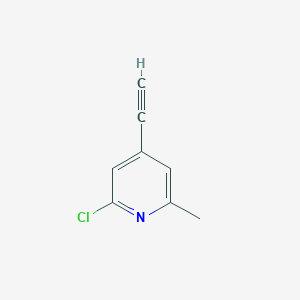
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)
